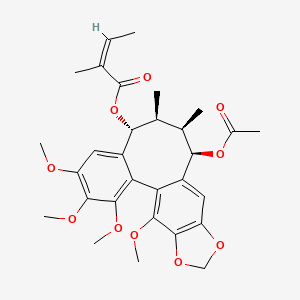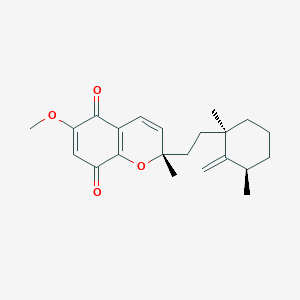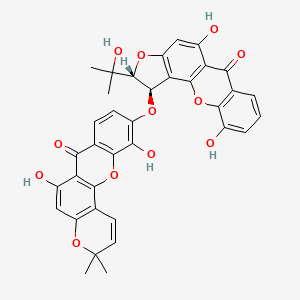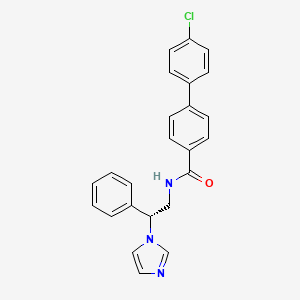
(2Z)-2-(3,4-dimethoxybenzylidene)-3-(4-methoxybenzyl)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NK372135B is a dinitrile that is butanedinitrile substituted by 4-methoxybenzyl and 3,4-dimethoxybenzylidene groups at positions 3 and 2 respectively. Isolated from the culture broth of the fungus Neosartorya fischeri, it exhibits antifungal activity. It has a role as a metabolite and an antifungal agent. It is a member of methoxybenzenes and a dinitrile.
Scientific Research Applications
Synthesis and Applications in Natural Product Synthesis
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-(4-methoxybenzyl)butanedinitrile and its related derivatives have been utilized in the synthesis of complex natural products. For instance, derivatives such as (2S, 3S)-2-(4-Methoxybenzyloxy)-3, 4-O-(3-pentylidene)-1, 3, 4-butantriol have been synthesized as chiral building blocks for natural product synthesis, demonstrating its utility in creating essential structural units of complex compounds (Horita et al., 1994).
Role in Deprotection of Hydroxy Functions
Another significant application of this compound lies in its role in deprotection of hydroxy functions. The related 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions have been extensively studied. These groups are particularly relevant for their selective removal properties, playing a crucial role in synthetic chemistry, particularly in the synthesis of macrolide and polyether antibiotics (Horita et al., 1986).
Corrosion Inhibition in Mild Steel
In a more industrial application, derivatives of this compound, specifically hydrazone derivatives, have been investigated for their corrosion inhibition properties in mild steel. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, indicating their importance in industrial applications (Chaouiki et al., 2020).
Applications in Organic Synthesis
The compound and its derivatives also find applications in various organic synthesis processes. For example, methoxybenzyl- and dimethoxybenzyl- Grignard reagents, which are closely related to the compound , show promising results in regioselective addition reactions. These findings are crucial for the synthesis of various organic compounds, including alkoxynaphthalenes and their condensed analogs (Mehta et al., 1999).
Protective Group Applications
The DMPM (3,4-dimethoxybenzyl) protection group for hydroxy function, closely related to the compound , demonstrates easier deprotection than other benzyl protections. This characteristic is particularly advantageous in the synthesis of various complex molecules, such as synthons for antibiotics (Oikawa et al., 1985).
properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-[(4-methoxyphenyl)methyl]butanedinitrile |
InChI |
InChI=1S/C21H20N2O3/c1-24-19-7-4-15(5-8-19)10-17(13-22)18(14-23)11-16-6-9-20(25-2)21(12-16)26-3/h4-9,11-12,17H,10H2,1-3H3/b18-11+ |
InChI Key |
KGCCITMWQZHGKS-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC(C#N)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=CC2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



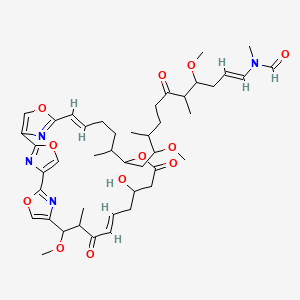

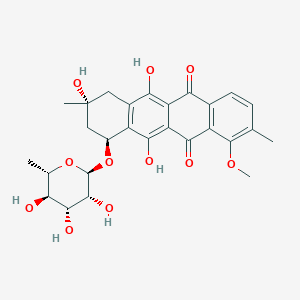

![methyl (1R,12S,13R,21R,22S,23S,24S)-24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1246052.png)

